molecular formula C28H19BrN2O B11598269 (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

(2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

Cat. No.: B11598269
M. Wt: 479.4 g/mol
InChI Key: SMVFYYLXUOAJLA-GXDHUFHOSA-N
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Description

(2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one: is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Aldol Condensation: The final step involves an aldol condensation reaction between the brominated quinoline derivative and a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond or the bromo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
  • (2E)-1-(6-fluoro-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

Uniqueness

The presence of the bromo group at the 6-position of the quinoline ring in (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one imparts unique chemical and biological properties compared to its chloro and fluoro analogs. This can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.

Properties

Molecular Formula

C28H19BrN2O

Molecular Weight

479.4 g/mol

IUPAC Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-6-ylprop-2-en-1-one

InChI

InChI=1S/C28H19BrN2O/c1-18-27(26(32)14-10-19-9-12-24-21(16-19)8-5-15-30-24)28(20-6-3-2-4-7-20)23-17-22(29)11-13-25(23)31-18/h2-17H,1H3/b14-10+

InChI Key

SMVFYYLXUOAJLA-GXDHUFHOSA-N

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)N=CC=C5

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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